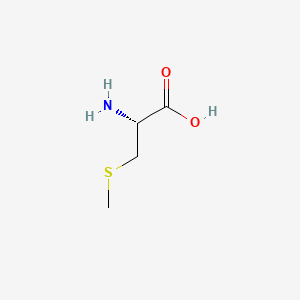

S-Methyl-L-cysteine

Beschreibung

S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862579 | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Methyl-L-cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1187-84-4, 19651-44-6, 7728-98-5 | |

| Record name | (-)-S-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-DL-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methylcysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Synthesis of S-Methyl-L-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC) is a non-proteinogenic amino acid found in a variety of organisms, from bacteria and fungi to plants and animals. As a derivative of L-cysteine, it plays a role in sulfur metabolism and has been implicated in various physiological processes. In drug development, understanding the biosynthesis of SMC is crucial, as it can be a target for antimicrobial agents or a factor in the metabolism of certain pharmaceuticals. This technical guide provides a comprehensive overview of the core biological synthesis pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Core Biosynthetic Pathways

The biological synthesis of this compound is primarily achieved through two distinct enzymatic pathways: the direct methylation of L-cysteine and the condensation of O-acetylserine with methanethiol (B179389). Additionally, a specialized pathway related to DNA repair can also result in the formation of S-methylated cysteine residues within a specific protein.

Direct Methylation of L-cysteine

The most direct route to SMC synthesis involves the transfer of a methyl group from a donor molecule to the sulfur atom of L-cysteine. This reaction is catalyzed by the enzyme Cysteine S-methyltransferase (CMT) .

-

Substrates: L-cysteine and S-adenosylmethionine (SAM)

-

Enzyme: Cysteine S-methyltransferase (EC 2.1.1.-)

-

Product: this compound and S-adenosylhomocysteine (SAH)

This pathway is believed to be active in various plants and bacteria. The primary methyl donor is S-adenosylmethionine (SAM), a ubiquitous molecule involved in numerous transmethylation reactions in all living organisms.[1][2] The availability of SAM is dependent on the methionine cycle, where methionine is converted to SAM by the enzyme methionine adenosyltransferase.[3]

Methanethiol-Dependent Synthesis

An alternative pathway, prominent in the protozoan parasite Entamoeba histolytica and also suggested to occur in plants and fungi, utilizes methanethiol as the sulfur-methyl donor.[4][5][6] This pathway is catalyzed by the enzyme O-acetylserine (thiol)-lyase (OASTL) , also known as cysteine synthase.

-

Substrates: O-acetylserine (OAS) and Methanethiol (CH₃SH)

-

Enzyme: O-acetylserine (thiol)-lyase (EC 2.5.1.47)

-

Product: this compound and Acetate

In this pathway, O-acetylserine, an activated form of serine, serves as the carbon backbone. Methanethiol, a volatile sulfur compound, provides the methylthio- group. Methanethiol is typically generated from the degradation of L-methionine by enzymes such as methionine γ-lyase.[7][8][9]

DNA Repair-Associated Formation

In many organisms, this compound is not synthesized as a free metabolite but rather as a post-translational modification within the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) .[10] This enzyme plays a critical role in DNA repair by removing mutagenic methyl groups from the O⁶ position of guanine.

-

Substrates: O⁶-methylguanine in DNA and a cysteine residue within MGMT

-

Enzyme: O⁶-methylguanine-DNA methyltransferase (EC 2.1.1.63)

-

Product: Guanine in DNA and an this compound residue within MGMT

The reaction is a "suicide" mechanism, as the transfer of the methyl group to the cysteine residue in the enzyme's active site irreversibly inactivates the protein.[10] This pathway is crucial for maintaining genomic integrity but does not contribute to the cellular pool of free this compound.

Quantitative Data

The efficiency and contribution of each pathway are dependent on enzyme kinetics and the intracellular concentrations of precursor molecules. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference |

| O-acetylserine (thiol)-lyase (isoform A, B, C) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min-1 mg-1 | [11] |

| O-acetylserine (thiol)-lyase (isoform A, B, C) | Arabidopsis thaliana | O-acetylserine | 310-690 µM | 550-900 µmol min-1 mg-1 | [11] |

| Methyltransferase (general) | - | S-adenosylmethionine | Typically low µM range | Varies | [12] |

Table 2: Intracellular Precursor Concentrations

| Metabolite | Organism/Cell Type | Concentration | Reference |

| S-adenosylmethionine (SAM) | Human Erythrocytes | ~3.5 µM | [7] |

| S-adenosylmethionine (SAM) | Rat Liver | Up to 300 nmol/g tissue | [8] |

| S-adenosylmethionine (SAM) | Human Plasma | 50-150 nM | [9] |

| O-acetylserine (OAS) | Arabidopsis thaliana | Increases under sulfate (B86663) deprivation | [11] |

Experimental Protocols

Protocol 1: Assay for Cysteine S-methyltransferase (CMT) Activity

This protocol is adapted from general methyltransferase assays and utilizes a radiolabeled methyl donor for sensitive detection.[13]

Objective: To quantify the activity of Cysteine S-methyltransferase in a protein extract or purified enzyme preparation.

Materials:

-

Enzyme preparation (cell lysate, tissue homogenate, or purified CMT)

-

L-cysteine solution (100 mM in 20 mM Tris-HCl, pH 7.5)

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) (Specific activity: 40-60 mCi/mmol)

-

Reaction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (10% trichloroacetic acid, TCA)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add:

-

25 µL of 2x Reaction buffer

-

5 µL of 100 mM L-cysteine

-

10 µL of enzyme preparation

-

10 µL of deionized water

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 5 µL of [¹⁴C]SAM (final concentration ~10 µM).

-

Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding 500 µL of ice-cold 10% TCA.

-

Incubate on ice for 15 minutes to precipitate proteins.

-

Collect the precipitate by vacuum filtration onto a glass fiber filter.

-

Wash the filter three times with 5 mL of 5% TCA and once with 5 mL of ethanol.

-

Dry the filter and place it in a scintillation vial with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

A control reaction without L-cysteine should be performed to account for non-specific methylation.

Data Analysis: Calculate the specific activity as nmol of methyl groups transferred per minute per mg of protein.

Protocol 2: Assay for O-acetylserine (thiol)-lyase (OASTL) Activity with Methanethiol

This protocol is adapted from standard OASTL assays, with methanethiol as the substrate and DTNB for colorimetric detection of the product.[14]

Objective: To measure the activity of OASTL in the synthesis of this compound.

Materials:

-

Enzyme preparation

-

O-acetylserine (OAS) solution (100 mM, freshly prepared)

-

Methanethiol solution (or a methanethiol-generating system, e.g., methionine and methionine γ-lyase)

-

Reaction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, 1 mM EDTA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in reaction buffer)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette. For a 1 mL reaction, add:

-

800 µL of Reaction buffer

-

50 µL of 100 mM OAS

-

50 µL of enzyme preparation

-

-

Equilibrate the mixture to the optimal temperature (e.g., 30°C) in the spectrophotometer.

-

Initiate the reaction by adding 100 µL of methanethiol solution.

-

Monitor the decrease in absorbance at 412 nm due to the reaction of the thiol group of methanethiol with DTNB.

-

Alternatively, the formation of SMC can be quantified by HPLC after stopping the reaction.

Data Analysis: Calculate the specific activity based on the rate of substrate consumption or product formation. A standard curve with known concentrations of methanethiol or SMC should be used for quantification.

Protocol 3: Metabolic Labeling to Trace this compound Synthesis

This protocol uses stable isotope-labeled precursors to trace the biosynthetic origin of SMC in cell cultures.[15]

Objective: To determine the contribution of methionine to the synthesis of SMC.

Materials:

-

Cell culture of interest

-

Culture medium deficient in methionine

-

[¹³C-methyl]-L-methionine

-

Extraction buffer (e.g., 80% methanol)

-

LC-MS system

Procedure:

-

Grow cells to the desired density in standard culture medium.

-

Wash the cells with methionine-free medium.

-

Resuspend the cells in methionine-free medium supplemented with a known concentration of [¹³C-methyl]-L-methionine.

-

Incubate the cells for a specific time period (e.g., 24 hours).

-

Harvest the cells and wash them with PBS.

-

Extract intracellular metabolites by adding ice-cold 80% methanol (B129727) and incubating on ice for 20 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Analyze the supernatant by LC-MS to detect and quantify unlabeled and ¹³C-labeled SMC.

Data Analysis: The ratio of ¹³C-labeled SMC to unlabeled SMC will indicate the extent to which methionine contributes to the SMC pool via pathways involving methanethiol.

Regulation of this compound Biosynthesis

The synthesis of SMC is regulated by the availability of its precursors and the activity of the biosynthetic enzymes.

-

Precursor Availability:

-

SAM: The intracellular concentration of SAM is tightly regulated through the methionine cycle and is influenced by the availability of methionine and ATP.[3][16]

-

O-acetylserine (OAS): The synthesis of OAS is catalyzed by serine acetyltransferase (SAT), which is subject to feedback inhibition by L-cysteine.[17] Therefore, high levels of cysteine can limit the production of OAS and, consequently, the synthesis of SMC through the methanethiol-dependent pathway.

-

-

Enzyme Regulation:

-

Transcriptional Regulation: The genes encoding the enzymes involved in SMC biosynthesis, such as CMT and OASTL, may be subject to transcriptional regulation in response to cellular needs for sulfur-containing compounds.[18][19]

-

Allosteric Regulation: OASTL activity can be allosterically regulated through its interaction with SAT to form the cysteine synthase complex.[20] The binding of OAS can lead to the dissociation of this complex.

-

Conclusion

The biological synthesis of this compound is a multifaceted process involving at least two primary enzymatic pathways that are conserved across different domains of life. The direct methylation of cysteine and the condensation of O-acetylserine with methanethiol represent key routes for the de novo synthesis of this important sulfur-containing amino acid. A thorough understanding of these pathways, their regulation, and the enzymes involved is fundamental for researchers in basic science and is of particular importance for professionals in drug development who may target these pathways for therapeutic intervention or need to consider their role in drug metabolism. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the fascinating biochemistry of this compound.

References

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Novel Cysteine-Centered Sulfur Metabolic Pathway in the Thermotolerant Methylotrophic Yeast Hansenula polymorpha | PLOS One [journals.plos.org]

- 6. Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields | MDPI [mdpi.com]

- 7. Metabolism of S-adenosyl-L-methionine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylated-DNA—(protein)-cysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Depletion of S-adenosylmethionine impacts on ribosome biogenesis through hypomodification of a single rRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. rcsb.org [rcsb.org]

The Occurrence and Distribution of S-Methyl-L-cysteine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC), and its corresponding sulfoxide (B87167), this compound sulfoxide (SMCSO or methiin), are naturally occurring non-proteinogenic amino acids found in a variety of plants. These sulfur-containing compounds contribute significantly to the flavor and aroma profiles of many edible plants and have garnered increasing interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound in plants, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound and its sulfoxide are most prominently found in plants belonging to the Brassicaceae and Alliaceae families. While also present in some members of the Fabaceae (Leguminosae) family, the highest concentrations are typically observed in commonly consumed vegetables.

Key Plant Families:

-

Alliaceae: This family, which includes onions, garlic, leeks, and chives, is a well-known source of various S-alk(en)yl-L-cysteine sulfoxides. SMCSO is a ubiquitous sulfur compound in the genus Allium.

-

Brassicaceae: Also known as the cruciferous vegetables, this family includes broccoli, cabbage, cauliflower, Brussels sprouts, and rapeseed. In many of these plants, the concentration of SMCSO can be significantly higher than that of the more extensively studied glucosinolates.

The distribution of this compound and its sulfoxide can vary significantly between different plant species and even within the tissues of a single plant. Higher concentrations are often found in reproductive and young tissues, suggesting a potential role in plant defense.

Quantitative Data on this compound Sulfoxide (SMCSO) in Plants

The following tables summarize the quantitative data on SMCSO content in various plant species and their respective parts, compiled from multiple studies.

Table 1: SMCSO Content in Brassicaceae Species

| Plant Species | Plant Part | SMCSO Concentration (dry weight) | Reference |

| Brassica oleracea var. gemmifera (Brussels sprouts) | Buds | 1% - 4% | [1] |

| Brassica oleracea var. botrytis (Cauliflower) | Florets | High | [1] |

| Brassica napus (Rapeseed) | Nectar | Higher than pollen | [1] |

| Brassica napus (Rapeseed) | Pollen | Lower than nectar | [1] |

| 14 Brassicaceae Species (average) | Inflorescences | Higher than vegetative tissues | [1][2] |

| 14 Brassicaceae Species (average) | Young Leaves | Higher than old leaves | [1][2] |

| 14 Brassicaceae Species (average) | Primary Roots | Higher than secondary roots | [1][2] |

Table 2: Allicin Content (derived from S-alk(en)yl-L-cysteine sulfoxides) in Allium Species

| Plant Species | Plant Part | Allicin Concentration (% of dry weight) | Reference |

| Allium sativum (Garlic) | Bulb | 1.185% | [3] |

| Allium umbilicatum | Bulb | 0.367% | [3] |

| Allium fistulosum (Welsh onion) | Bulb | 0.34% | [3] |

| Allium sativum (Garlic) | Leaves | 0.13% | [3] |

| Allium stamineum | Roots | 0.195% | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of two key sulfur-containing amino acids: cysteine and methionine. While the precise enzymatic pathway for the S-methylation of cysteine is not fully elucidated in all plant species, the general pathway can be inferred from known metabolic routes.

Cysteine serves as the primary precursor, providing the carbon skeleton and the sulfur atom. The methyl group is donated by S-adenosyl-L-methionine (SAM), a universal methyl donor in biological systems. This reaction is catalyzed by a methyltransferase enzyme.

Biosynthetic pathway of this compound.

Experimental Protocols

The accurate quantification of this compound and its derivatives in plant matrices is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for S-alk(en)yl-L-cysteine Sulfoxides

This protocol is a generalized procedure based on methods used for the analysis of S-alk(en)yl-L-cysteine sulfoxides in Allium species.

1. Sample Preparation: a. Homogenize fresh plant material (e.g., bulbs, leaves) in a methanol/water solution. b. Centrifuge the homogenate to pellet solid debris. c. Collect the supernatant containing the extracted compounds.

2. Derivatization: a. React the extract with a derivatizing agent such as dansyl chloride or o-phthaldialdehyde (OPA) to enable UV or fluorescence detection.

3. HPLC Analysis: a. Column: Reversed-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% sulfuric acid) and an organic solvent (e.g., acetonitrile). c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector at 200 nm or a fluorescence detector, depending on the derivatizing agent used.

4. Quantification: a. Prepare a calibration curve using a certified standard of this compound. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and SMCSO

This protocol provides a highly sensitive and specific method for the simultaneous analysis of this compound and SMCSO.

1. Sample Preparation and Extraction: a. Lyophilize and grind plant tissue to a fine powder. b. Extract the powder with a solvent mixture, typically methanol/water, often at an elevated temperature (e.g., 70°C) to inactivate degradative enzymes. c. Centrifuge the mixture and collect the supernatant. d. The extract may be further purified using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Analysis: a. Chromatography System: A high-performance liquid chromatography system. b. Column: A suitable column for polar compounds, such as a BEH Amide column or a C18 column. c. Mobile Phase: A gradient elution using water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. d. Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source. e. Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for this compound and SMCSO should be used.

3. Data Analysis and Quantification: a. Use isotope-labeled internal standards for this compound and SMCSO to correct for matrix effects and variations in instrument response. b. Generate a calibration curve using a series of standard solutions with known concentrations. c. Calculate the concentration of the analytes in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways

While this compound itself has not been identified as a direct signaling molecule in plants, its precursor, cysteine, and its derivatives play crucial roles in various signaling pathways, particularly in response to biotic and abiotic stress.

Cysteine homeostasis is tightly regulated, and its accumulation can be interpreted by the plant as a signal of a biotic threat, leading to the activation of defense pathways. Furthermore, cysteine is a precursor to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in processes such as stomatal closure, and it is also essential for the synthesis of glutathione, a key antioxidant and signaling molecule.

Role of cysteine in plant signaling pathways.

Conclusion

This compound and its sulfoxide are significant natural products in several economically important plant families. Their distribution within the plant suggests a role in defense, and their presence in the human diet has prompted investigations into their potential health benefits. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for ongoing research into their biosynthesis, physiological roles, and pharmacological potential. Further research is warranted to fully elucidate the specific enzymes involved in this compound biosynthesis in different plant species and to explore its potential direct roles in plant signaling and metabolism.

References

- 1. Adenylation and S-methylation of cysteine by the bifunctional enzyme TioN in thiocoraline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appraisal of the Role of Gaseous Signaling Molecules in Thermo-Tolerance Mechanisms in Plants [mdpi.com]

The Role of S-Methyl-L-cysteine in Cellular Antioxidant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-cysteine (SMLC), a naturally occurring sulfur-containing amino acid found in vegetables such as garlic and onion, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which SMLC contributes to cellular antioxidant defense. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of SMLC as a therapeutic agent in conditions associated with oxidative stress and highlights its relevance for drug development professionals in the fields of metabolic disorders, neurodegenerative diseases, and beyond.

Core Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, encompassing both direct and indirect antioxidant activities.

-

Direct Scavenging of Reactive Oxygen Species (ROS): The sulfur-containing moiety within the SMLC molecule enables it to directly neutralize reactive oxygen species, thereby mitigating their damaging effects on cellular components.[2]

-

Upregulation of Endogenous Antioxidant Systems: SMLC enhances the cell's intrinsic antioxidant capacity by increasing the levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant, and boosting the activity of key antioxidant enzymes such as glutathione peroxidase (GPx) and catalase (CAT).[1][3][4]

-

Modulation of the Methionine-Centered Redox Cycle: SMLC serves as a substrate for Methionine Sulfoxide Reductase A (MSRA), a crucial enzyme in the methionine-centered redox cycle.[5][6] By activating the methionine oxidase activity of MsrA, SMLC facilitates the scavenging of free radicals and contributes to the repair of oxidized proteins, thus protecting against mitochondrial dysfunction.[4][5][7]

-

Anti-inflammatory Activity: SMLC has been shown to attenuate inflammation by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is closely linked to oxidative stress.[1][3][4]

Signaling Pathways

The antioxidant effects of this compound are mediated through the modulation of specific signaling pathways, most notably the Nrf2 pathway.

Nrf2 Signaling Pathway

While direct evidence for SMLC is still emerging, it is widely accepted that sulfur-containing compounds, such as the related S-Allylcysteine, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]] Nrf2 is a master regulator of the cellular antioxidant response.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Upon exposure to electrophilic compounds like SMLC, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][11] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, thereby inducing their expression.[10]

Methionine Sulfoxide Reductase A (MSRA) Pathway

SMLC plays a crucial role in the MSRA-mediated antioxidant system. This pathway is vital for repairing proteins that have been damaged by oxidative stress, specifically through the oxidation of methionine residues to methionine sulfoxide.

Quantitative Data from Preclinical Studies

A key study by Thomas et al. (2015) investigated the effects of SMLC in a rat model of metabolic syndrome induced by a high-fructose diet. The results demonstrate the potent antioxidant and metabolic regulatory effects of SMLC.[1][3]

Table 1: Effects of this compound on Biochemical Parameters in High-Fructose Diet-Fed Rats

| Parameter | Control | High Fructose (B13574) Diet (HFD) | HFD + SMLC (100 mg/kg) | HFD + Metformin |

| Plasma Glucose (mg/dL) | 85.4 ± 4.2 | 128.6 ± 6.4 | 92.1 ± 4.6 | 88.5 ± 4.4 |

| Plasma Insulin (µU/mL) | 10.2 ± 0.8 | 25.8 ± 1.5 | 12.5 ± 1.1 | 11.8 ± 0.9 |

| HOMA-IR | 2.1 ± 0.2 | 8.1 ± 0.6 | 2.8 ± 0.3 | 2.5 ± 0.2 |

| Plasma MDA (nmol/mL) | 1.8 ± 0.1 | 4.2 ± 0.3 | 2.1 ± 0.2 | 2.0 ± 0.1 |

| Erythrocyte GSH (mg/g Hb) | 25.4 ± 1.8 | 14.8 ± 1.2 | 23.6 ± 1.7 | 24.1 ± 1.9 |

| Erythrocyte GPx (U/g Hb) | 12.6 ± 0.9 | 7.2 ± 0.5 | 11.8 ± 0.8 | 12.1 ± 0.9 |

| Erythrocyte Catalase (U/g Hb) | 78.4 ± 5.5 | 52.1 ± 4.1 | 75.2 ± 5.8 | 76.8 ± 6.0 |

| Plasma TNF-α (pg/mL) | 45.2 ± 3.6 | 98.5 ± 7.9 | 52.8 ± 4.2 | 50.1 ± 4.0 |

Data are presented as mean ± SD. For detailed statistical analysis, refer to the original publication.[1][3]

Experimental Protocols

This section provides an overview of the methodologies employed in the aforementioned preclinical study to assess the antioxidant effects of SMLC.

Animal Model and Experimental Design

-

Groups: The animals were divided into five groups (n=6 each):

-

Diet and Treatment: The HFD groups received a diet containing 60% fructose for 8 weeks. SMLC was administered orally at a dose of 100 mg/kg body weight/day for 60 days.[1][12]

Biochemical Assays

-

Plasma Malondialdehyde (MDA) Estimation (TBARS Method):

-

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

-

Procedure:

-

Mix plasma sample with a solution of TBA and trichloroacetic acid (TCA).

-

Incubate at 95°C for 60 minutes.

-

Cool the mixture and centrifuge.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[1]

-

-

-

Erythrocyte Reduced Glutathione (GSH) Determination (Ellman's Method):

-

Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

-

Procedure:

-

Lyse erythrocytes and precipitate proteins with a metaphosphoric acid solution.

-

Centrifuge to obtain a protein-free supernatant.

-

Add the supernatant to a phosphate (B84403) buffer containing DTNB.

-

Measure the absorbance at 412 nm.

-

Calculate GSH concentration using a standard curve.[1]

-

-

-

Erythrocyte Catalase (CAT) Activity Assay (Aebi's Method):

-

Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure:

-

Add erythrocyte lysate to a phosphate buffer containing a known concentration of H₂O₂.

-

Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

-

One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[1]

-

-

-

Plasma TNF-α Measurement:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit according to the manufacturer's instructions.[1]

-

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of cellular antioxidant defense. Its ability to directly scavenge ROS, enhance endogenous antioxidant systems, and modulate key signaling pathways like Nrf2 and MSRA, provides a strong rationale for its further investigation in the context of diseases characterized by oxidative stress. The quantitative data from preclinical studies are promising and warrant further exploration in clinical settings. For drug development professionals, SMLC represents an intriguing lead compound that could be developed as a standalone therapy or as an adjuvant to existing treatments for a range of oxidative stress-related pathologies. Future research should focus on elucidating the precise molecular interactions of SMLC with Keap1, exploring its pharmacokinetic and pharmacodynamic properties in humans, and conducting well-designed clinical trials to validate its therapeutic efficacy.

References

- 1. Effect of this compound on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle [journal.hep.com.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:1187-84-4 | Chemsrc [chemsrc.com]

- 8. consensus.app [consensus.app]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of S-Methyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC), a naturally occurring sulfur-containing amino acid found in various dietary sources such as garlic and cruciferous vegetables, has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is paramount for the development of SMC as a therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by high oral bioavailability and extensive metabolism. Studies in preclinical models, particularly rats and dogs, have demonstrated efficient absorption from the gastrointestinal tract.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (µg/mL) | 4.5 ± 0.5 | 15.2 ± 1.1 |

| Tmax (h) | 0.5 | - |

| AUC (µg·h/mL) | 12.3 ± 1.2 | 13.9 ± 0.9 |

| t1/2 (h) | 2.1 ± 0.2 | 1.9 ± 0.1 |

| Bioavailability (%) | 88 | - |

| Clearance (L/h/kg) | - | 0.14 ± 0.01 |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (µg/mL) | 5.1 ± 0.6 | 18.9 ± 2.3 |

| Tmax (h) | 1.0 | - |

| AUC (µg·h/mL) | 28.5 ± 3.1 | 28.5 ± 2.5 |

| t1/2 (h) | >5 | >5 |

| Bioavailability (%) | 100 | - |

| Clearance (L/h/kg) | - | 0.07 ± 0.01 |

Data compiled from studies in rats and dogs, which showed high bioavailability (88-100%)[1]. The elimination half-life in dogs was noted to be long (>5 h)[1].

Absorption

This compound is well-absorbed following oral administration in both rats and dogs, with bioavailability reaching up to 100%[1]. This suggests efficient transport across the intestinal epithelium. The transport of SMC is likely mediated by amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a strong candidate due to its substrate specificity for large neutral amino acids[2][3].

Distribution

Following absorption, this compound is distributed throughout the body. Specific details on tissue distribution and protein binding are not extensively documented in the available literature.

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways identified in both humans and animal models are S-oxidation, N-acetylation, and deamination[4]. The metabolism of radiolabelled this compound in human volunteers showed extensive degradation, leading to the formation of inorganic sulphate and carbon dioxide[4]. While SMC itself shows little to no inhibitory effect on major cytochrome P450 enzymes, its N-acetylated metabolites may exhibit weak inhibitory potential at high concentrations[5].

Excretion

The primary route of excretion for this compound and its metabolites is through the urine[1][4]. In a human study with radiolabelled SMC, approximately 55.9% of the administered radioactivity was excreted in the urine over three days[4]. Faecal excretion is a minor route, accounting for about 1.4% of the dose[4]. The low renal clearance values observed in animal studies suggest extensive renal reabsorption, which contributes to its long elimination half-life, particularly in dogs[1]. This reabsorption is likely mediated by amino acid transporters in the renal tubules.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (A Representative Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in a rat model.

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Housing: Housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Drug Administration:

-

Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration, with free access to water.

-

Oral (p.o.) Administration: this compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage at a specific dose (e.g., 5 mg/kg)[1].

-

Intravenous (i.v.) Administration: For determination of bioavailability, a separate group of animals receives this compound dissolved in sterile saline via intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 2 mg/kg)[1].

3. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours).

4. Bioanalytical Method: LC-MS/MS for Quantification of this compound in Plasma

This method provides a sensitive and specific means of quantifying this compound in biological matrices[6][7][8].

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, bioavailability, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Metabolic Pathways of this compound

Caption: Primary metabolic pathways of this compound.

Proposed Signaling Pathway for LAT1-Mediated Transport and its Regulation

Caption: Proposed involvement of LAT1 in SMC transport and its regulation.

Conclusion

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability in preclinical models. Its metabolism is extensive, occurring primarily through S-oxidation, N-acetylation, and deamination, with subsequent excretion of metabolites in the urine. The transport of this compound across biological membranes is likely facilitated by amino acid transporters such as LAT1, which are in turn regulated by key cellular signaling pathways. This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound, offering valuable insights for researchers and professionals in the field of drug development. Further studies, particularly in humans, are warranted to fully elucidate its clinical pharmacokinetic profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. The metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Effects of S-Allyl-L-cysteine, this compound, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] An LC-MS/MS Method to Measure this compound and this compound Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]

- 7. An LC-MS/MS Method to Measure this compound and this compound Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An LC-MS/MS Method to Measure this compound and this compound Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]

S-Methyl-L-cysteine: A Potential Therapeutic Agent for Insulin Resistance – A Technical Guide

References

- 1. Study the Effect of S-Methyl L-Cysteine on Lipid Metabolism in an Experimental Model of Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARS senses cysteine deprivation to activate AMPK for cell survival - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl-L-cysteine: A Key Substrate in the Methionine Sulfoxide Reductase A Catalytic Antioxidant System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). This oxidation can impair protein function and contribute to cellular damage implicated in a range of pathologies, including neurodegenerative diseases and cardiovascular conditions. The enzyme Methionine Sulfoxide Reductase A (MsrA) plays a critical role in cellular defense against such oxidative damage by catalyzing the reduction of the S-epimer of methionine sulfoxide back to methionine. S-Methyl-L-cysteine (SMLC), a naturally occurring amino acid analogue found in garlic and other vegetables, has emerged as a significant substrate in the antioxidant system mediated by MsrA. This technical guide provides a comprehensive overview of this compound's role as a substrate for MsrA, detailing the available quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data on MsrA Substrate Kinetics

While this compound (SMLC) is recognized as a substrate for MsrA, specific kinetic parameters for this compound sulfoxide are not extensively reported in the literature. The focus of many studies has been on the broader biological effects of SMLC in enhancing the MsrA-mediated antioxidant system. However, for comparative purposes, the following table summarizes known kinetic parameters for MsrA with its primary substrate, methionine sulfoxide, from various species. This data highlights the enzyme's efficiency and variability across different organisms.

| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| Drosophila melanogaster | Free MetO (racemic) | ~0.2 | - | - | Vmax is considerably less than that of the mouse enzyme. |

| Streptococcus pneumoniae | dabsyl-Met-S-SO | 0.86 | 0.032 | 37.2 | Data from a fusion protein with MsrB. |

| Escherichia coli | Free Met-S-SO | - | - | - | Possesses a 1000-fold higher catalytic efficiency for free Met-S-SO compared to E. coli MsrB for free Met-R-SO.[1] |

| Saccharomyces cerevisiae | dabsyl-Met-S-SO | - | - | - | Recombinant MsrA is 11-fold more active than recombinant MsrB. |

| Bos taurus (Bovine) | L-methionine-S-sulfoxide | - | - | - | The Km value of yeast MsrA is similar to that of bovine MsrA.[2] |

Note: The substrate used in kinetic assays varies between studies, which affects the direct comparability of the kinetic parameters. "Free MetO" generally refers to a racemic mixture of L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide. Dabsylated substrates are often used in HPLC-based assays for ease of detection.

Experimental Protocols

General Assay for MsrA Activity using a Synthetic Substrate (Dabsyl-Met-S-SO)

This protocol describes a common method for measuring MsrA activity using a dabsylated substrate, which can be adapted to use other sulfoxide substrates like this compound sulfoxide. The formation of the reduced product is monitored by reverse-phase high-performance liquid chromatography (HPLC).[3][4]

Materials:

-

Purified recombinant MsrA enzyme

-

Dabsyl-L-Methionine-S-sulfoxide (dabsyl-Met-S-SO) or this compound sulfoxide

-

Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase/NADPH regeneration system

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., acid)

-

HPLC system with a C18 column and a suitable detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a reducing agent (e.g., DTT), and the substrate (dabsyl-Met-S-SO or this compound sulfoxide) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified MsrA enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid, which will precipitate the enzyme.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate the substrate and the product using an appropriate gradient of a mobile phase (e.g., acetonitrile (B52724) in a buffered solution).

-

Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of known concentrations of the reduced product (dabsyl-methionine or this compound).

-

Kinetic Parameter Calculation: To determine kinetic parameters, perform the assay with varying substrate concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Coupled Spectrophotometric Assay for MsrA Activity

This continuous assay measures the consumption of NADPH, which is coupled to the MsrA-catalyzed reduction of its substrate via the thioredoxin system.[5]

Materials:

-

Purified recombinant MsrA enzyme

-

This compound sulfoxide (or other methyl sulfoxide substrate)

-

Recombinant thioredoxin (Trx)

-

Recombinant thioredoxin reductase (TrxR)

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, Trx, TrxR, and NADPH.

-

Substrate Addition: Add the sulfoxide substrate (e.g., this compound sulfoxide) to the cuvette.

-

Enzyme Addition and Monitoring: Initiate the reaction by adding the MsrA enzyme. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Methionine Sulfoxide Reductase A

The catalytic mechanism of MsrA involves a three-step process centered around a catalytic cysteine residue.

Caption: The catalytic cycle of MsrA involves reduction of methionine sulfoxide.

Experimental Workflow for Assessing SMLC as an MsrA Substrate

This workflow outlines the key steps to characterize the interaction between this compound and MsrA.

Caption: Workflow for characterizing SMLC as a substrate for MsrA.

This compound, MsrA, and the p38 MAPK Signaling Pathway

This compound has been shown to protect against cellular damage, in part, by modulating the p38 MAPK signaling pathway in an MsrA-dependent manner. Oxidative stress can lead to the activation of p38 MAPK, which can have both pro-survival and pro-apoptotic effects depending on the context. SMLC, by enhancing the antioxidant capacity through the MsrA system, can attenuate the detrimental activation of p38 MAPK.

Caption: SMLC modulates the p38 MAPK pathway via MsrA.

Conclusion

This compound is a valuable substrate for the methionine sulfoxide reductase A enzyme, contributing significantly to the cellular antioxidant defense system. While detailed in vitro kinetic data for its sulfoxide form remains to be fully elucidated, the available evidence strongly supports its role in mitigating oxidative stress through the potentiation of MsrA activity. The methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SMLC and the modulation of the MsrA system in various disease models. Future research focusing on the precise kinetic characterization of SMLC-sulfoxide with MsrA will be crucial for a more complete understanding of its mechanism of action.

References

- 1. The Role of Methionine Sulfoxide Reductases in Oxidative Stress Tolerance and Virulence of Staphylococcus aureus and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of S-Methyl-L-cysteine in Cruciferous Vegetables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) and its sulfoxide (B87167) derivative, this compound sulfoxide (SMCSO), are naturally occurring sulfur-containing amino acids found in a variety of plants, most notably in cruciferous vegetables of the Brassica genus. While often overshadowed by the more extensively studied glucosinolates, recent research has shed light on the significant concentrations of these compounds in commonly consumed vegetables and their potential roles in human health, including neuroprotective, anti-diabetic, and cholesterol-lowering effects. This technical guide provides an in-depth overview of the discovery, quantification, biosynthesis, and putative signaling pathways associated with this compound in cruciferous vegetables.

Quantitative Data Presentation

The concentration of this compound sulfoxide (SMCSO), the primary storage form of SMLC in plants, varies considerably among different cruciferous vegetables. The following table summarizes the quantitative data from various studies, presenting the SMCSO content in mg per 100g of dry weight (DW) to facilitate comparison.

| Vegetable | Species | SMCSO Content (mg/100g DW) | Reference(s) |

| Brussels Sprouts | Brassica oleracea var. gemmifera | 600 - 3710 | [1] |

| Kale | Brassica oleracea var. acephala | 170 - 3300 | [1] |

| Broccoli | Brassica oleracea var. italica | 0 - 1870 | [1] |

| Cauliflower | Brassica oleracea var. botrytis | 130 - 2640 | [1] |

| Red Cabbage | Brassica oleracea var. capitata f. rubra | ~960 | [1] |

| White Cabbage | Brassica oleracea var. capitata f. alba | ~960 | [1] |

| Chinese Cabbage | Brassica rapa subsp. pekinensis | 160 - 540 | [1] |

Note: SMLC is readily formed from the reduction of SMCSO. The reported values are for SMCSO, which is often found in higher concentrations in raw plant tissue.

Experimental Protocols

Extraction of this compound and its Sulfoxide from Cruciferous Vegetables

This protocol describes a general method for the extraction of SMLC and SMCSO from fresh plant material for subsequent LC-MS analysis.

Materials:

-

Fresh cruciferous vegetable tissue

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

70% Methanol (B129727) (HPLC grade)

-

Deionized water (HPLC grade)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Flash-freeze a known weight of fresh vegetable tissue in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 70% methanol per gram of tissue. Vortex vigorously for 2 minutes.

-

Incubation: Incubate the mixture at 70°C for 20 minutes in a water bath, with intermittent vortexing.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another volume of 70% methanol and the supernatants pooled.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This section outlines a typical LC-MS method for the quantification of SMLC and SMCSO.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

-

Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column. An Xbridge C18 column has also been reported as effective.[2]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6-6.1 min: Linear gradient to 95% B

-

6.1-8 min: Hold at 95% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Data Acquisition: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM)

-

This compound (SMLC): Precursor ion [M+H]⁺ m/z 136.0427; Product ions for fragmentation (e.g., m/z 90.0318, 74.0600)

-

This compound sulfoxide (SMCSO): Precursor ion [M+H]⁺ m/z 152.0376; Product ions for fragmentation (e.g., m/z 135.0114, 106.0212)

-

Quantification:

-

A standard curve is generated using certified reference standards of SMLC and SMCSO of known concentrations.

-

Quantification is based on the peak area of the analyte in the sample relative to the standard curve.

-

The use of a stable isotope-labeled internal standard, such as ¹³C₃,¹⁵N-S-Methyl-L-cysteine, is recommended for the highest accuracy and precision.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in Cruciferous Vegetables

The biosynthesis of SMLC in plants begins with the synthesis of L-cysteine, which is then methylated. The pathway for cysteine biosynthesis is well-established and involves the integration of sulfur and nitrogen metabolism.

Degradation of this compound Sulfoxide upon Tissue Damage

When the plant tissue is damaged (e.g., by cutting or chewing), SMCSO comes into contact with the enzyme alliinase (a cysteine sulfoxide lyase), leading to the production of volatile sulfur compounds.

Putative Signaling Pathway: this compound and Insulin (B600854) Signaling

SMLC has been shown to improve insulin sensitivity and regulate the glycolytic pathway. One proposed mechanism involves its influence on the insulin signaling cascade.

Putative Signaling Pathway: this compound and Cholesterol Metabolism

SMLC may influence lipid metabolism by affecting key enzymes involved in cholesterol biosynthesis.

Conclusion

This compound and its sulfoxide are significant sulfur-containing compounds in cruciferous vegetables that are gaining recognition for their potential health benefits. This guide provides a foundational understanding for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of the key biological pathways. Further research is warranted to fully elucidate the specific enzymatic machinery for SMLC biosynthesis in Brassica species and to confirm the precise molecular mechanisms by which SMLC and its metabolites exert their effects on human health.

References

The Metabolic Journey of S-Methyl-L-cysteine in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) is a sulfur-containing amino acid found in various dietary sources, including garlic and certain vegetables. Beyond its role as a building block for proteins, SMLC and its metabolites have garnered significant interest for their potential biological activities. Understanding the metabolic fate of SMLC in mammalian systems is crucial for elucidating its mechanisms of action, evaluating its potential as a therapeutic agent, and assessing its safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SMLC, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Absorption, Distribution, and Excretion

This compound is readily absorbed from the gastrointestinal tract in mammals. Studies in rats and dogs have demonstrated high oral bioavailability, ranging from 88% to 100%, indicating efficient uptake.[1] Once absorbed, SMLC is distributed to various tissues, with the liver and kidneys playing central roles in its subsequent metabolism and elimination.[2] The primary route of excretion for SMLC and its metabolites is through the urine.[3] Notably, SMLC exhibits extensive renal reabsorption, which contributes to a long elimination half-life, particularly in dogs where it can exceed 5 hours.[1] Fecal excretion of SMLC is considered a minor route.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and the concentrations of it and its primary metabolite, this compound sulfoxide (B87167) (SMCSO), in biological fluids.

| Parameter | Species | Dose | Value | Reference |

| Bioavailability | Rat, Dog | 2-5 mg/kg | 88-100% | [1] |

| Renal Clearance | Rat, Dog | 2-5 mg/kg | <0.03 L/h/kg | [1] |

| Elimination Half-life | Dog | 2-5 mg/kg | >5 hours | [1] |

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs.

| Analyte | Matrix | Concentration (µM) | Limit of Detection (µM) | Reference |

| This compound (SMLC) | Human Plasma | - | 0.04 | [4] |

| Human Urine | 2.73 ± 0.61 | 0.08 | [4][5] | |

| This compound Sulfoxide (SMCSO) | Human Plasma | - | 0.02 | [4] |

| Human Urine | 38.03 ± 21.28 | 0.03 | [4][5] |

Table 2: Concentrations and Limits of Detection of SMLC and SMCSO in Human Plasma and Urine.

Metabolic Pathways

The biotransformation of this compound in mammals proceeds through three primary pathways: S-oxidation, N-acetylation, and a transamination/deamination pathway that ultimately leads to the formation of pyruvate. The interplay of these pathways determines the profile of metabolites produced and their subsequent physiological effects.

S-Oxidation

The sulfur atom of SMLC is susceptible to oxidation, primarily leading to the formation of this compound sulfoxide (SMCSO). This reaction is catalyzed by flavin-containing monooxygenases (FMOs), a family of microsomal enzymes.[6][7] In humans, FMO1 and FMO3 are thought to be the major isoforms involved in the S-oxygenation of sulfur-containing compounds.[8][9] SMCSO can be further metabolized or excreted in the urine. Additionally, there is evidence for the reduction of methionine sulfoxide back to methionine by methionine sulfoxide reductases (MsrA and MsrB) in mammalian cells, suggesting a potential for the reverse reaction for SMLC sulfoxide, although this is less characterized.[10][11][12]

N-Acetylation

The amino group of SMLC can undergo acetylation to form N-Acetyl-S-methyl-L-cysteine. This reaction is a key step in the mercapturic acid pathway. The enzyme responsible for this transformation has been identified as N-acetyltransferase 8 (NAT8), a microsomal enzyme predominantly expressed in the liver and kidney.[13][14] Interestingly, while SMLC itself is a poor substrate for N-acetylation in rats and dogs, its analogue trans-S-1-propenyl-L-cysteine undergoes extensive N-acetylation.[15] The N-acetylated metabolite can also be a substrate for S-oxidation.[16]

Transamination and Deamination

This compound can enter the general amino acid metabolism pool through transamination, a reaction that transfers its amino group to an α-keto acid, catalyzed by aminotransferases.[17][18] This process yields methylmercaptopyruvate. This intermediate can then undergo further degradation, including desulfuration, to produce pyruvate, which can enter the citric acid cycle for energy production.[19] Cysteine S-conjugate β-lyases are also known to cleave the C-S bond of cysteine conjugates, which could be a potential, though less defined, pathway for SMLC metabolism.[20]

Role of Gut Microbiota

The gut microbiota plays a significant role in the metabolism of sulfur-containing amino acids.[5][20] Intestinal bacteria can metabolize SMLC and other cysteine derivatives, potentially influencing the overall metabolic profile and bioavailability of SMLC-derived compounds.[21][22] The extent of this contribution to the in vivo metabolism of SMLC in mammals is an active area of research.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The following sections detail common experimental procedures.

Sample Preparation

This is a common method for removing proteins prior to LC-MS/MS analysis.

-

Aliquoting: Pipette 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., S-[¹³CD₃]-SMLC).

-

Precipitation: Add 150 µL of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at approximately 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

SPE can be used for more complex matrices or when higher purity is required. A common approach for amino acids involves a cation exchange mechanism.

-

Conditioning: Condition a cation exchange SPE cartridge (e.g., Bond Elut SCX) with methanol (B129727) followed by 0.1 M hydrochloric acid.

-

Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

-

Washing: Wash the cartridge with 0.1 M hydrochloric acid to remove interfering substances.

-

Elution: Elute the retained SMLC and its metabolites with 0.5 M ammonia (B1221849) solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Analytical Methodologies

LC-MS/MS is a highly sensitive and specific method for the quantification of SMLC and its metabolites.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Xbridge C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for SMLC, its metabolites, and the internal standard.

-

GC-MS is another powerful technique, particularly for volatile derivatives of the analytes.

-

Derivatization: SMLC and its metabolites are non-volatile and require derivatization prior to GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilylation.[1][23]

-

Chromatographic Separation:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron impact (EI) ionization is standard.

-